N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
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Overview
Description
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzimidazole ring through alkylation reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via nucleophilic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the benzimidazole ring, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, DMSO, and elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted derivatives at the pyrrolidine ring.
Scientific Research Applications
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt microtubule dynamics.
Biology: The compound is studied for its antimicrobial and antiviral properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis in cancer cells . It binds to the colchicine binding site on tubulin, preventing microtubule polymerization . This mechanism is similar to other microtubule-targeting agents but offers a distinct binding profile that may overcome resistance to existing therapies .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate: Another benzimidazole derivative with anticancer properties.
Fenbendazole: A benzimidazole with broad-spectrum anthelmintic activity.
Omeprazole N-oxide: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and a thiophene ring, which imparts distinct chemical and biological properties. Its ability to target microtubules with a unique binding profile makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-4-5-12-14(9-11)22-17(21-12)10-20-18(23)16-7-6-15(24-16)13-3-2-8-19-13/h4-7,9,13,19H,2-3,8,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLBDWTAWOBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=C(S3)C4CCCN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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